

# Chemical and physical properties of Chlorpropham

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorpropham

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## Chlorpropham: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Chlorpropham** (CIPC), a member of the carbamate chemical family, is a systemic plant growth regulator and herbicide.[1] It is primarily recognized for its role as a sprout suppressant in stored potatoes and for the preemergence control of various grass and broadleaf weeds in a range of agricultural crops.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of **Chlorpropham**, its mechanism of action, and relevant experimental methodologies.

## Chemical and Physical Properties

**Chlorpropham** is the isopropyl ester of 3-chlorophenylcarbamic acid.[3][4] Its chemical structure consists of a carbamate linkage connecting a meta-chlorinated phenyl ring to an isopropyl group.[4] The technical grade product is typically a white to light brown crystalline solid.[1]

## Table 1: Chemical Identification of Chlorpropham

Identifier	Value	Reference
IUPAC Name	propan-2-yl N-(3-chlorophenyl)carbamate	[3]
Synonyms	CIPC, Isopropyl N-(3-chlorophenyl)carbamate, Isopropyl 3-chlorocarbanilate	[3][5]
CAS Number	101-21-3	[3]
Chemical Formula	C10H12ClNO2	[3]
Molecular Weight	213.66 g/mol	[3]

**Table 2: Physicochemical Properties of Chlorpropham**

Property	Value	Conditions	Reference
Melting Point	38-41 °C	[6]	
Boiling Point	247 °C	[7]	
Density	1.17 g/cm <sup>3</sup>	at 24°C	[6]
Vapor Pressure	2.46 x 10 <sup>-2</sup> Pa	at 25°C	[6]
Water Solubility	89 mg/L	at 25°C	[7]
Solubility in Organic Solvents	Readily soluble in alcohols, ketones, esters, and aromatic hydrocarbons.	[3]	
Log P (Octanol/Water Partition Coefficient)	3.4	[6]	
pKa	13.3	at 20 ± 1°C in 19% ethanol	[6]
Stability	Stable at temperatures below 100°C; slowly hydrolyzes in acidic and alkaline media.	[7]	

## Mechanism of Action

**Chlorpropham**'s primary mode of action is the inhibition of cell division, specifically by disrupting microtubule organization.[7] This interference with mitosis prevents normal cell proliferation, leading to its effects as a plant growth regulator and herbicide.

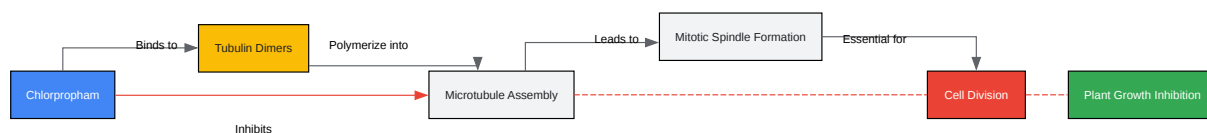


Figure 1: Simplified Mechanism of Action of Chlorpropham

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Caption: Simplified diagram of **Chlorpropham**'s inhibitory effect on plant cell division.

## Experimental Protocols

### Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of **Chlorpropham**.



Figure 2: General Experimental Workflow for Physicochemical Characterization

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Caption: A generalized workflow for the characterization of **Chlorpropham**'s properties.

**Melting Point Determination:** The melting point of **Chlorpropham** can be determined using standard methods such as capillary melting point apparatus or Differential Scanning Calorimetry (DSC), which also provides information on the heat of fusion.

**Solubility Measurement:** The shake-flask method is a common technique for determining the solubility of **Chlorpropham** in water and various organic solvents. A saturated solution is prepared by shaking an excess of the compound in the solvent at a constant temperature until equilibrium is reached. The concentration of **Chlorpropham** in the filtered solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

**Octanol-Water Partition Coefficient (Log P) Measurement:** The Log P value, a measure of a compound's lipophilicity, can be determined using the shake-flask method or estimated by reverse-phase HPLC. In the shake-flask method, **Chlorpropham** is partitioned between n-octanol and water, and the concentration in each phase is measured to calculate the partition coefficient.

## Metabolic Pathways

In animals, **Chlorpropham** is extensively metabolized before excretion. The primary metabolic pathways involve aromatic hydroxylation, oxidation of the isopropyl side chain, and hydrolysis to 3-chloroaniline.

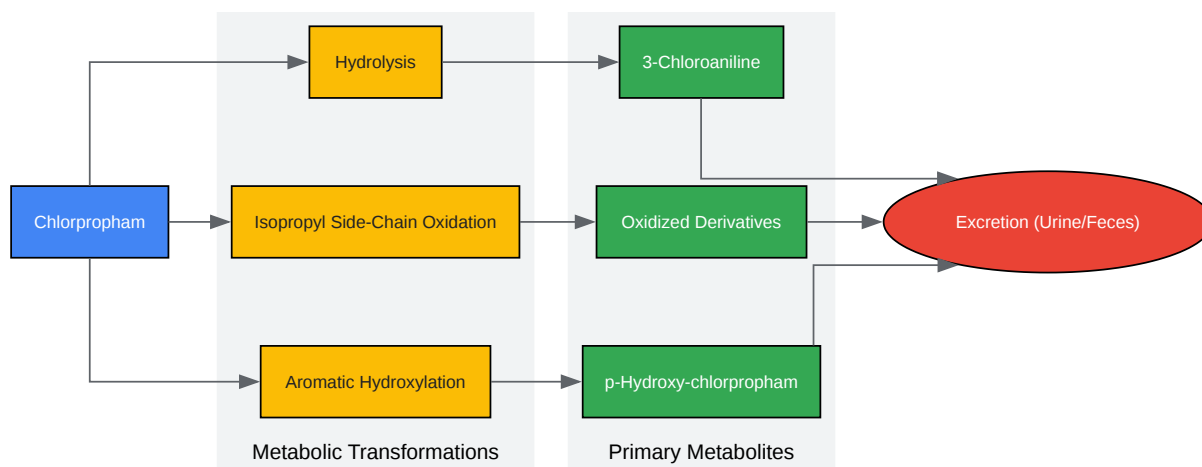


Figure 3: Simplified Metabolic Pathways of Chlorpropham in Animals

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Caption: Overview of the main metabolic routes of **Chlorpropham** in animal systems.

Studies in rats, lactating goats, and laying hens have shown that **Chlorpropham** is rapidly absorbed and almost completely metabolized.[6] In rats, the major metabolites found in urine are aryl O-sulfate conjugates.[6]

## Conclusion

This technical guide provides a summary of the key chemical and physical properties of **Chlorpropham**, its mechanism of action as a mitotic inhibitor, and an overview of the experimental protocols used for its characterization. The provided data and diagrams offer a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or studying this compound.

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